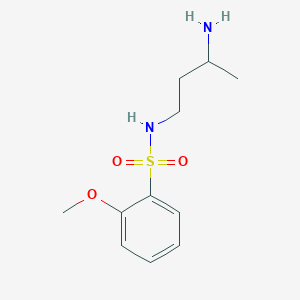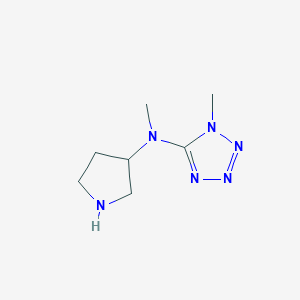![molecular formula C13H13FN2O4S B7570011 2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7570011.png)
2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound has shown promising results in several studies as a potent inhibitor of certain enzymes and as a potential drug candidate for the treatment of various diseases. In
科学研究应用
2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in medicinal chemistry, where it has shown potent inhibitory activity against certain enzymes that are involved in the progression of various diseases, including cancer and Alzheimer's disease. Additionally, this compound has also been studied for its potential use as a drug candidate for the treatment of inflammatory disorders and autoimmune diseases.
作用机制
The mechanism of action of 2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid involves the inhibition of certain enzymes that are involved in the progression of various diseases. Specifically, this compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. By inhibiting the activity of these enzymes, this compound can reduce inflammation and potentially slow down the progression of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibitory activity against certain enzymes. By inhibiting the activity of enzymes such as COX-2 and 5-LOX, this compound can reduce inflammation and potentially slow down the progression of various diseases. Additionally, this compound has also been shown to have antioxidant properties, which can further enhance its potential therapeutic benefits.
实验室实验的优点和局限性
One of the main advantages of using 2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid in lab experiments is its potent inhibitory activity against certain enzymes. This makes it a valuable tool for studying the mechanisms of various diseases and developing potential therapeutic interventions. However, one of the main limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult and time-consuming to produce in large quantities.
未来方向
There are several future directions for the study of 2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid. One potential direction is the further exploration of its potential therapeutic applications, particularly in the treatment of inflammatory disorders and autoimmune diseases. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential side effects. Finally, the development of more efficient and cost-effective synthesis methods for this compound could greatly enhance its potential applications in scientific research.
合成方法
The synthesis of 2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid is a complex process that involves several steps. The first step involves the synthesis of 3-cyano-4-fluorobenzenesulfonyl chloride, which is then reacted with pyrrolidine to form the final product. The yield of this synthesis method is relatively high, and the purity of the final product can be further improved through purification techniques such as recrystallization.
属性
IUPAC Name |
2-[1-(3-cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O4S/c14-12-4-3-11(6-9(12)8-15)21(19,20)16-5-1-2-10(16)7-13(17)18/h3-4,6,10H,1-2,5,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYSUQGODJSBPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)F)C#N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5-Chloro-2-fluorophenyl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569931.png)
![(2,4-Dimethylphenyl)-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569933.png)



![2-Cyclopropyl-1-[4-(methylaminomethyl)piperidin-1-yl]ethanone](/img/structure/B7569963.png)

![1-(4-bromophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)ethanamine](/img/structure/B7569999.png)


![5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-2-amine](/img/structure/B7570020.png)

![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]prop-2-en-1-amine](/img/structure/B7570030.png)

